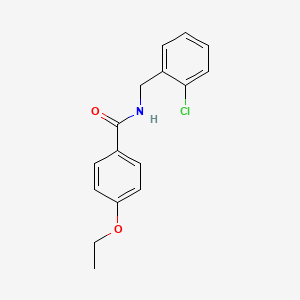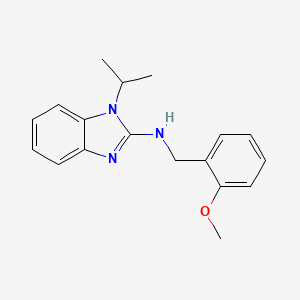![molecular formula C15H17N3O2S B5733802 N-(2-methoxy-5-methylphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5733802.png)
N-(2-methoxy-5-methylphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxy-5-methylphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is also known as MPTA and is a member of the thioacetamide family.
Mecanismo De Acción
The mechanism of action of MPTA is not completely understood, but studies have suggested that it may act through multiple pathways. MPTA has been found to inhibit the activity of certain enzymes involved in cancer cell proliferation, such as thymidylate synthase and dihydrofolate reductase. MPTA has also been found to disrupt the microtubule network in cancer cells, leading to cell death.
Biochemical and Physiological Effects:
MPTA has been found to have various biochemical and physiological effects in vitro and in vivo. Studies have shown that MPTA can induce cell cycle arrest, inhibit angiogenesis (the formation of new blood vessels), and modulate the immune system. MPTA has also been found to have anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using MPTA in lab experiments is its potent anti-cancer properties, which make it a promising candidate for cancer therapy. However, one limitation is that the mechanism of action of MPTA is not completely understood, which makes it difficult to optimize its use in therapy. Additionally, MPTA has not yet been tested in clinical trials, so its safety and efficacy in humans are still unknown.
Direcciones Futuras
There are several future directions for research on MPTA. One direction is to further investigate its mechanism of action, which could lead to the development of more effective cancer therapies. Another direction is to test MPTA in clinical trials to determine its safety and efficacy in humans. Additionally, MPTA could be studied for its potential use in other diseases, such as inflammatory disorders and autoimmune diseases.
Métodos De Síntesis
The synthesis of MPTA involves the reaction of 2-(4-methyl-2-pyrimidinylthio)acetic acid with 2-methoxy-5-methylphenylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction yields MPTA as a white solid with a melting point of 214-216°C.
Aplicaciones Científicas De Investigación
MPTA has been studied extensively for its potential therapeutic applications, particularly in the treatment of cancer. Studies have shown that MPTA has potent anti-cancer properties, inhibiting the growth and proliferation of cancer cells in vitro and in vivo. MPTA has been found to induce apoptosis (programmed cell death) in cancer cells, which is a promising mechanism for cancer therapy.
Propiedades
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-2-(4-methylpyrimidin-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2S/c1-10-4-5-13(20-3)12(8-10)18-14(19)9-21-15-16-7-6-11(2)17-15/h4-8H,9H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYHBIIYOTHXXOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC=CC(=N2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxy-5-methylphenyl)-2-(4-methylpyrimidin-2-yl)sulfanylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-({[4-(2,4-dimethylbenzyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B5733723.png)
![3-(4-isopropylphenyl)-N-[4-(1-pyrrolidinyl)phenyl]acrylamide](/img/structure/B5733727.png)


![(2-methoxy-5-methylphenyl)[(4-methoxy-1-naphthyl)methyl]amine](/img/structure/B5733746.png)
![N-[4-(acetylamino)phenyl]-2,4-dimethylbenzamide](/img/structure/B5733752.png)
![3-[(4-chlorophenyl)thio]-N-(2-methoxy-5-methylphenyl)propanamide](/img/structure/B5733757.png)
![2-{[4-(2-furoyl)-1-piperazinyl]methylene}-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B5733767.png)




![7-oxo-7H-furo[3,2-g]chromen-4-yl acetate](/img/structure/B5733811.png)